molecular formula C18H13BrN2O5 B11963235 Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 853334-12-0

Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Cat. No.: B11963235
CAS No.: 853334-12-0
M. Wt: 417.2 g/mol
InChI Key: LQVGIJJUNDESIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with a 4-bromobenzoyl group at position 7 and two methyl ester groups at positions 5 and 6. The bromobenzoyl substituent may enhance electronic properties or binding affinity in biological systems, similar to brominated analogs in antiviral studies .

Properties

CAS No.

853334-12-0

Molecular Formula

C18H13BrN2O5

Molecular Weight

417.2 g/mol

IUPAC Name

dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C18H13BrN2O5/c1-25-17(23)13-12-4-3-9-20-21(12)15(14(13)18(24)26-2)16(22)10-5-7-11(19)8-6-10/h3-9H,1-2H3

InChI Key

LQVGIJJUNDESIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Esterification

The dimethyl ester groups at positions 5 and 6 are introduced via esterification of a dicarboxylic acid precursor. For example, hydrolysis of a diethyl ester intermediate followed by refluxing with methanol and HCl yields the dimethyl ester.

Aroylation at Position 7

The 4-bromobenzoyl group is installed via Friedel-Crafts acylation or nucleophilic aromatic substitution. Using 4-bromobenzoyl chloride and AlCl₃ in dichloromethane, the aroyl group is electrophilically added to the electron-rich pyrrolopyridazine ring.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield*Challenges
Cycloaddition with DMADPyridazine, DMAD[4+2] Cycloaddition, AcylationModerateRegioselectivity control
Reissert Methodology3-Chloropyridazine, DMADReissert formation, CouplingLowMulti-step purification
Intramolecular CyclizationKeto-esters, HydrazinesCyclization, ReductionHighIntermediate stability

*Yields extrapolated from analogous reactions .

Chemical Reactions Analysis

Scientific Research Applications

Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has been studied for its various biological activities:

  • Antifungal Activity :
    • Research indicates that derivatives of pyrrolo[1,2-a]quinoline and related compounds exhibit significant antifungal properties against drug-resistant strains of Candida albicans. The compound's structure allows it to inhibit the growth of these pathogens effectively, making it a potential candidate for antifungal drug development .
  • Anticancer Properties :
    • Compounds with similar scaffolds have shown promise in cancer therapy. Studies suggest that pyrrolo[1,2-b]pyridazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
  • Inhibition of Kinases :
    • The compound has been identified as a potential inhibitor of several kinases, which are crucial in various signaling pathways related to cancer and other diseases. For instance, optimization studies have shown that similar compounds can selectively inhibit kinases like GSK-3β and CDK-2, which are implicated in cancer progression .

Case Studies and Research Findings

StudyFocusFindings
Uppar et al. (2021)Antifungal propertiesDemonstrated significant inhibition against C. albicans, suggesting potential as an antifungal agent .
PMC6985937 (2019)Kinase selectivityIdentified selectivity for T. b. brucei over human kinases, indicating potential for treating parasitic infections .
PMC8124935 (2021)Anticancer activityShowed efficacy in inducing apoptosis in various cancer cell lines through kinase inhibition .

Mechanism of Action

The mechanism of action of Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Target Compound:

  • Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
    • Core : Pyrrolo[1,2-b]pyridazine
    • Substituents :
  • 4-Bromobenzoyl at position 7
  • Methyl esters at positions 5 and 6

Comparative Compounds:

Dimethyl 7-(2-bromoacetyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (14a)
  • Core : Pyrrolo[1,2-b]pyridazine
  • Substituents :
    • 2-Bromoacetyl at position 7
    • Methyl esters at positions 5 and 6
  • Synthesis : Microwave-assisted reaction, yielding yellow crystals (m.p. 177–178°C).
  • Key Data: Property Value Melting Point (°C) 177–178 IR (cm⁻¹) 1740 (ester C=O), 1680 (ketone) Yield Not reported
Dimethyl 7-(2,2-dibromoacetyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (14b)
  • Core : Pyrrolo[1,2-b]pyridazine
  • Substituents :
    • 2,2-Dibromoacetyl at position 7
    • Methyl esters at positions 5 and 6
  • Synthesis : Microwave heating, yielding yellow crystals (m.p. 181–182°C).
  • Key Data: Property Value Melting Point (°C) 181–182 IR (cm⁻¹) 1735 (ester C=O), 1675 (ketone) Yield Not reported

Comparison :

  • The bromobenzoyl group in the target compound introduces aromaticity and bulkiness compared to the smaller bromoacetyl substituents in 14a and 14b. This may influence solubility, crystallinity, and biological interactions.

Antiviral Pyrrolo-Triazine Derivatives

  • Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate
    • Activity : IC₅₀ = 4 µg/mL against influenza A (H1N1), selectivity index = 187.
    • Mechanism : Neuraminidase inhibition via molecular docking.

Relevance to Target Compound :

  • The bromobenzoyl group in the target compound could mimic the 4-methoxyphenyl substituent in enhancing antiviral activity through π-π stacking or hydrophobic interactions.

Insights :

  • The target compound’s synthesis may benefit from microwave methods (as in ) to improve efficiency. Lower yields in imidazo-pyridine derivatives (e.g., 61% in ) highlight challenges in complex heterocycle formation.

Structural-Activity Relationships (SAR)

  • brominated antiviral compounds in ).
  • Ester vs. Amide Substitutions : Methyl esters in the target compound versus ethyl esters in may alter metabolic stability.

Biological Activity

Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C18_{18}H13_{13}BrN2_2O5_5
  • Molecular Weight : 445.3 g/mol
  • CAS Number : 853334-12-0

The compound features a pyrrolo[1,2-b]pyridazine core structure, which is known for its diverse biological activities. The presence of the bromobenzoyl group is significant as it may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

A study focusing on similar pyridazine derivatives reported that compounds with structural similarities exhibited notable anticancer properties. For instance, derivatives demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Antimicrobial Activity

Pyridazine derivatives have shown promising results as antimicrobial agents. In vitro studies suggest that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

Research indicates that similar compounds possess anti-inflammatory effects by modulating inflammatory cytokines and pathways. This property could make this compound a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A series of experiments evaluated the cytotoxic effects of pyridazine derivatives on cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds similar to this compound exhibited IC50_{50} values in the micromolar range, indicating significant cytotoxic potential .
  • Antimicrobial Testing :
    • Testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics. These findings suggest a potential role in addressing antibiotic resistance issues in clinical settings .
  • Mechanistic Studies :
    • Further investigations into the mechanism of action revealed that these compounds may induce apoptosis through the mitochondrial pathway and inhibit key enzymes involved in cancer progression. This was assessed using flow cytometry and Western blot analyses to measure apoptotic markers and protein expression levels associated with cell survival pathways .

Q & A

Q. What are the common synthetic routes for Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, such as one-pot reactions combining cyclization and functionalization steps. For example, analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) are synthesized via sequential benzylation, cyanation, and esterification under reflux conditions . Optimization can be achieved using Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their impact on yield and purity. Statistical tools like response surface modeling help identify optimal conditions while minimizing experimental runs .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR provide structural confirmation by mapping proton environments and carbon connectivity. For example, aromatic protons in the 4-bromobenzoyl group typically resonate at δ 7.5–8.0 ppm, while ester carbonyl carbons appear near δ 165–170 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. Discrepancies between calculated and observed values (e.g., ±0.005 Da) confirm purity .
  • IR Spectroscopy : Stretching vibrations for ester (C=O at ~1720 cm1^{-1}) and ketone (C=O at ~1680 cm1^{-1}) groups help identify functional moieties .

Q. What are the typical chemical modifications possible for this compound, and how do reaction mechanisms influence derivative synthesis?

The compound’s reactivity is governed by its ester groups, bromobenzoyl moiety, and fused heterocyclic core. Common modifications include:

  • Nucleophilic Acyl Substitution : The 4-bromobenzoyl group can undergo Suzuki coupling to introduce aryl/heteroaryl substituents.
  • Ester Hydrolysis : Controlled hydrolysis of methyl esters generates carboxylic acids for further derivatization (e.g., amide coupling).
  • Reductive Functionalization : Selective reduction of the pyridazine ring alters electron density, impacting downstream reactivity . Mechanistic studies (e.g., DFT calculations) are recommended to predict regioselectivity and stereochemical outcomes .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives with improved biological activity?

Integrated computational-experimental frameworks, such as those employed by ICReDD, combine quantum chemical calculations (e.g., reaction path searches) with machine learning to prioritize synthetic targets. For example:

  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) by simulating interactions between the compound’s derivatives and active sites.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, metabolic stability) to filter candidates with drug-like profiles .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Contradictions may arise from variability in assay conditions, purity, or biological models. Mitigation strategies include:

  • Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., fixed cell lines, solvent concentrations).
  • Structure-Activity Relationship (SAR) Analysis : Systematically compare derivatives to isolate structural features responsible for activity discrepancies.
  • Meta-Analysis : Use statistical tools (e.g., hierarchical clustering) to identify outliers or confounding variables in published datasets .

Q. What methodologies are employed to elucidate the compound's mechanism of action in biological systems?

  • In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based kinase screens) quantify target engagement.
  • Cellular Imaging : Confocal microscopy tracks subcellular localization using fluorescently tagged derivatives.
  • Proteomics/Transcriptomics : Multi-omics profiling identifies downstream pathways affected by the compound (e.g., apoptosis markers, cytokine expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.